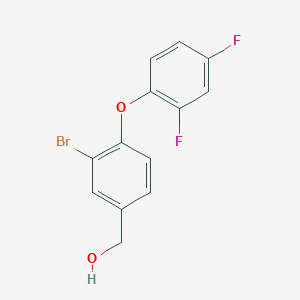
(3-Bromo-4-(2,4-difluorophenoxy)phenyl)methanol
Übersicht
Beschreibung
(3-Bromo-4-(2,4-difluorophenoxy)phenyl)methanol is a useful research compound. Its molecular formula is C13H9BrF2O2 and its molecular weight is 315.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(3-Bromo-4-(2,4-difluorophenoxy)phenyl)methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure
The compound features a bromine atom and two fluorine atoms on the phenoxy group, which are believed to enhance its biological activity through increased lipophilicity and altered electronic properties. The structural formula can be summarized as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may modulate cellular signaling pathways by binding to enzymes or receptors involved in cancer progression and microbial resistance. The presence of halogen substituents enhances binding affinity and specificity for these targets, potentially leading to inhibition of critical pathways in tumor growth and microbial metabolism.
Anticancer Properties
Research indicates that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines. The following table summarizes the IC50 values for several cancer types:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung cancer) | 6.6 ± 0.6 | |
| HepG2 (Liver cancer) | 6.9 ± 0.7 | |
| A498 (Kidney cancer) | 6.8 ± 0.8 | |
| CaSki (Cervical cancer) | 7.5 ± 0.5 | |
| SiHa (Cervical cancer) | 7.8 ± 0.4 |
These findings suggest that the compound may induce apoptosis in cancer cells via intrinsic and extrinsic pathways, making it a candidate for further development as an anticancer agent.
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown promising antimicrobial activity. It has been evaluated against various bacterial strains, demonstrating significant inhibitory effects:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
These results indicate that the compound could be effective in treating infections caused by resistant strains of bacteria and fungi.
Case Studies
Several studies have investigated the biological activities of related compounds with similar structures, providing context for the potential applications of this compound.
- Bromodomain Inhibitors : Research into bromodomain inhibitors has highlighted the importance of phenoxy groups in enhancing potency against targets such as BRD4. Compounds with similar phenoxy substitutions have shown improved binding affinities and selectivity for cancer-related pathways .
- Fluorinated Compounds : Studies on fluorinated derivatives have demonstrated increased metabolic stability and bioavailability compared to their non-fluorinated counterparts, suggesting that this compound may exhibit favorable pharmacokinetic properties .
Eigenschaften
IUPAC Name |
[3-bromo-4-(2,4-difluorophenoxy)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrF2O2/c14-10-5-8(7-17)1-3-12(10)18-13-4-2-9(15)6-11(13)16/h1-6,17H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIGQACCPUYFJOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)Br)OC2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














